4-(3,4-Dichlorobenzyl)thiomorpholine

Description

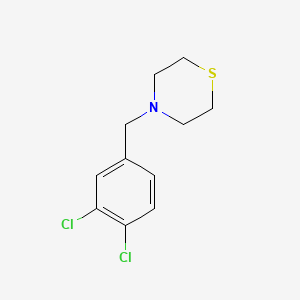

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NS/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPVUFBDBZDLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324212 | |

| Record name | 4-[(3,4-dichlorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414883-72-0 | |

| Record name | 4-[(3,4-dichlorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 4 3,4 Dichlorobenzyl Thiomorpholine

Established Synthetic Pathways for the Thiomorpholine (B91149) Core

The construction of the fundamental thiomorpholine ring can be accomplished through several strategic approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Classical Cyclization Approaches

A notable classical approach is the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, which effectively yields tetrahydro-2H-1,4-thiazines (thiomorpholines). organic-chemistry.org Additionally, intramolecular hydrothiolation has been demonstrated as a key step in forming the thiomorpholine ring within complex peptide structures. acs.org

Photochemical Reaction Sequences

Modern synthetic chemistry has seen the emergence of photochemical methods that offer efficient and often more environmentally benign alternatives to classical approaches. A significant development in thiomorpholine synthesis is a two-step telescoped continuous flow process. chemrxiv.orgnih.gov This method's key step is the photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are readily available and low-cost starting materials. chemrxiv.orgnih.gov This reaction can be performed under highly concentrated conditions (4 M) with a small amount (0.1–0.5 mol %) of a photocatalyst like 9-fluorenone, leading to a quantitative yield of the half-mustard intermediate. nih.gov The subsequent base-mediated cyclization furnishes thiomorpholine. chemrxiv.orgnih.gov The robustness of this continuous flow process has been demonstrated by sustained reactions over several hours. nih.gov

Another innovative photochemical strategy involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes. This method, conducted under continuous flow conditions and catalyzed by an inexpensive organic photocatalyst, provides a scalable route to substituted thiomorpholines. organic-chemistry.orgorganic-chemistry.org

Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. While specific MCRs for the direct synthesis of the unsubstituted thiomorpholine core are less commonly cited than for other heterocycles, the principles of MCRs are applied to generate highly substituted thiomorpholine analogues. acs.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The development of novel MCRs remains an active area of research, with the potential for creating libraries of substituted thiomorpholines for various applications. acs.org

Targeted Synthesis of 4-(3,4-Dichlorobenzyl)thiomorpholine

The synthesis of the specific derivative, this compound, involves the initial formation of the thiomorpholine core, as described above, followed by the introduction of the 3,4-dichlorobenzyl group onto the nitrogen atom.

Approaches for Introducing the 3,4-Dichlorobenzyl Moiety

The introduction of the 3,4-dichlorobenzyl group at the nitrogen of the thiomorpholine ring is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This is a direct and widely used method for forming C-N bonds. The reaction involves the nucleophilic substitution of a suitable 3,4-dichlorobenzyl derivative, most commonly 3,4-dichlorobenzyl chloride or bromide, by the secondary amine of the thiomorpholine ring. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Typical Conditions for N-Alkylation of Heterocyclic Amines

| Parameter | Description |

|---|---|

| Alkylating Agent | 3,4-Dichlorobenzyl chloride or 3,4-Dichlorobenzyl bromide |

| Substrate | Thiomorpholine |

| Base | Potassium carbonate, Sodium carbonate, Triethylamine |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) |

| Temperature | Room temperature to reflux |

Reductive Amination: An alternative and powerful strategy is reductive amination. libretexts.orgresearchgate.net This two-step, one-pot process involves the reaction of thiomorpholine with 3,4-dichlorobenzaldehyde (B146584) to form an intermediate iminium ion. This intermediate is then reduced in situ to the final tertiary amine product. libretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their selectivity and tolerance of various functional groups. libretexts.orgorganic-chemistry.org Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and broad applicability. nih.gov

Table 2: Common Reagents for Reductive Amination

| Component | Examples |

|---|---|

| Carbonyl Compound | 3,4-Dichlorobenzaldehyde |

| Amine | Thiomorpholine |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN), Hydrogen (with catalyst, e.g., Pd/C) organic-chemistry.org |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

Functional Group Interconversions and Modifications at the Thiomorpholine Nitrogen

Once the this compound scaffold is assembled, further modifications can be envisioned. These transformations fall under the category of functional group interconversions (FGIs). For instance, while the 3,4-dichlorobenzyl group is generally stable, reactions could potentially be targeted at the aromatic ring, such as nitration or further halogenation, although controlling regioselectivity could be challenging.

More commonly, modifications involve the entire N-substituent. For example, if a different N-benzyl group were present, N-debenzylation could be performed to recover the parent thiomorpholine. This is often achieved using catalytic hydrogenation (e.g., H2, Pd/C) or with strong reducing agents like lithium in ammonia, although the latter can sometimes lead to side reactions like C-S bond cleavage. researchgate.net The recovered thiomorpholine could then be re-alkylated with a different benzyl (B1604629) derivative.

Furthermore, the sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone (thiomorpholine 1,1-dioxide). The existence of this compound 1,1-dioxide has been documented, indicating that this functional group interconversion is a feasible transformation. chemspider.com Such modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Synthesis of Structurally Related Thiomorpholine Analogues

The synthesis of thiomorpholine analogues is a significant area of research in medicinal chemistry, owing to the diverse biological activities exhibited by this scaffold. jchemrev.comjchemrev.com Various synthetic strategies have been developed to create libraries of substituted thiomorpholines, allowing for the systematic exploration of structure-activity relationships. These methods often involve the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing thiomorpholine core. jchemrev.com

A common and effective method for N-arylation of the thiomorpholine ring is the nucleophilic aromatic substitution reaction. mdpi.com This approach typically involves reacting thiomorpholine with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base and a suitable solvent like acetonitrile. mdpi.com This strategy has been successfully employed to synthesize precursors like 4-(4-nitrophenyl)thiomorpholine (B1608610), which can then be further modified. mdpi.com Alternative methods include the reaction with 4-chloronitrobenzene in 1-butanol (B46404) or transition-metal-free N-arylation techniques. mdpi.com The versatility of these synthetic routes allows for the introduction of a wide array of substituted aryl groups at the 4-position of the thiomorpholine ring. jchemrev.comjchemrev.com

Exploration of Substituent Effects on the Aryl Ring

The nature and position of substituents on the aryl ring attached to the thiomorpholine nitrogen can significantly influence the compound's properties. Consequently, extensive research has been dedicated to synthesizing analogues with diverse aryl substitution patterns to probe these effects. The synthesis of these analogues generally relies on the availability of appropriately substituted aryl precursors for reactions such as nucleophilic aromatic substitution. mdpi.com

For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine is readily achieved by reacting thiomorpholine with 4-fluoronitrobenzene. mdpi.com The electron-withdrawing nitro group on the phenyl ring activates the halide for substitution. This nitro group can subsequently be reduced to an amine, providing a handle for further derivatization through amide coupling reactions. mdpi.com

Studies on related heterocyclic systems have systematically explored the impact of various halogen substituents. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, chloro, fluoro, and bromo groups were incorporated onto the aryl ring. nih.gov The synthetic approach for these compounds allows for a direct comparison of the substituent effects. A similar exploration in the thiomorpholine series would involve reacting thiomorpholine with the corresponding 3,4-dihalo-benzyl halides. Furthermore, studies on the hydrothiolation of dehydroamino acids have shown that both electron-rich (e.g., methoxy) and electron-deficient (e.g., trifluoromethyl, bromo) thiophenols can be successfully used, indicating that a wide range of electronic properties on the aryl ring is synthetically accessible. acs.org

Table 1: Examples of Aryl Ring Substitutions in Thiomorpholine and Related Analogues

| Aryl Substituent | Precursor Example | Synthetic Method | Reference |

| 4-Nitro | 4-Fluoronitrobenzene | Nucleophilic Aromatic Substitution | mdpi.com |

| 4-Chloro | (Not specified) | (Analogous to other halides) | nih.gov |

| 4-Fluoro | (Not specified) | (Analogous to other halides) | nih.gov |

| 4-Bromo | (Not specified) | (Analogous to other halides) | nih.gov |

| 3-Methoxy | 3-Methoxythiophenol | Hydrothiolation | acs.org |

| 3-Trifluoromethyl | 3-Trifluoromethylthiophenol | Hydrothiolation | acs.org |

Modifications of the Thiomorpholine Ring System

Beyond substitution on the N-aryl moiety, modifications to the thiomorpholine ring itself offer another avenue for structural diversification. These modifications can include oxidation of the sulfur atom or the introduction of substituents at the carbon atoms of the ring. jchemrev.com

The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" and can be easily oxidized to form the corresponding sulfoxides and sulfones. mdpi.com This transformation can be a key step in the synthesis of certain biologically active compounds. For example, thiomorpholine S-oxides and S,S-dioxides have been incorporated into oxazolidinone scaffolds to generate new antibacterial agents. jchemrev.com The oxidation state of the sulfur atom can alter the ring's conformation, polarity, and hydrogen-bonding capacity.

Introducing substituents onto the carbon framework of the thiomorpholine ring allows for the control of its stereochemistry and conformational preferences. acs.org Synthetic strategies to achieve this often involve multi-step sequences starting from chiral precursors. For instance, a general solid-phase synthesis for N-sulfonylmorpholine/thiomorpholine-3-carboxylic acid derivatives has been developed starting from amino acids like cysteine. nih.govacs.org This approach allows for the introduction of a carboxylic acid group at the C-3 position, providing a point for further derivatization. Another strategy involves the intramolecular hydrothiolation of a peptide containing a dehydroamino acid and a cysteine residue to form the six-membered thiomorpholine ring. acs.org

Table 2: Examples of Modifications to the Thiomorpholine Ring

| Modification Type | Resulting Structure | Synthetic Approach | Reference |

| Sulfur Oxidation | Thiomorpholine S-oxide | Oxidation of thiomorpholine scaffold | jchemrev.commdpi.com |

| Sulfur Oxidation | Thiomorpholine S,S-dioxide | Oxidation of thiomorpholine scaffold | jchemrev.com |

| C-3 Substitution | Thiomorpholine-3-carboxylic acid | Solid-phase synthesis from cysteine | nih.govacs.org |

| Ring Formation | Fused Thiomorpholine Ring | Intramolecular hydrothiolation | acs.org |

Stereoselective Synthesis Approaches

The stereochemistry of substituents on the thiomorpholine ring can be critical for biological activity. Therefore, stereoselective synthesis methods are highly valuable for producing enantiomerically pure analogues. Such approaches often utilize chiral starting materials or chiral catalysts to control the formation of new stereocenters.

One prominent strategy involves a polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. nih.govacs.org This method starts with an immobilized, protected amino acid, such as Fmoc-Cys(Trt)-OH. Following a sequence of N-alkylation and N-sulfonylation/acylation on the solid support, the final cyclization and cleavage from the resin are performed. nih.gov The inclusion of a reducing agent like triethylsilane during the cleavage step can lead to the stereoselective formation of the saturated thiomorpholine-3-carboxylic acids. nih.gov This solid-phase approach is amenable to creating libraries of compounds with defined stereochemistry at the C-3 position. The specific configuration of the newly formed stereocenter can be determined through stereochemical studies. nih.gov

These stereoselective strategies are crucial for investigating the pharmacological profiles of individual stereoisomers and for developing optimized therapeutic agents.

Structure Activity Relationship Sar Analysis of 4 3,4 Dichlorobenzyl Thiomorpholine and Its Derivatives

Impact of Thiomorpholine (B91149) Ring Substitution on Biological Activity

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is a versatile scaffold in medicinal chemistry. jchemrev.comjchemrev.com Its structural features allow for various substitutions that can significantly alter the biological profile of the parent compound.

One of the most significant modifications to the thiomorpholine ring is the oxidation of the sulfur atom. The sulfur can exist in different oxidation states, primarily as a sulfide (B99878) (thiomorpholine), a sulfoxide (B87167) (thiomorpholine-S-oxide), or a sulfone (thiomorpholine-S,S-dioxide). These changes dramatically alter the polarity, hydrogen bonding capacity, and geometry of the ring, thereby influencing its interaction with biological targets. For instance, in studies on oxazolidinone antibiotics, replacing the morpholine (B109124) ring of the drug linezolid (B1675486) with thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide scaffolds resulted in novel compounds with potent in vitro activity against gram-positive bacteria. jchemrev.com This suggests that the electronic and steric properties of the oxidized sulfur are key contributors to the observed biological effects.

Furthermore, the nature of the heteroatom in the ring (sulfur vs. oxygen) is a critical determinant of activity. In a comparative study of antimycobacterial agents, a thiomorpholine analog was found to be less potent than its corresponding morpholine analog, indicating that the oxygen-containing ring was more favorable for activity in that specific context. jchemrev.com This highlights that while structurally similar, the subtle differences in bond angles, polarity, and metabolic stability between thiomorpholine and morpholine can lead to significant variations in biological outcomes.

Substitutions on the nitrogen atom of the thiomorpholine ring are also pivotal. A series of thiomorpholine derivatives featuring an antioxidant moiety attached to the nitrogen atom were synthesized and shown to possess hypocholesterolemic and hypolipidemic activity. nih.gov This demonstrates that the N-substituent plays a direct role in the pharmacological profile of the molecule.

Below is a data table summarizing the impact of thiomorpholine ring modifications on biological activity based on related studies.

| Modification | Example System | Observed Effect on Biological Activity | Reference |

| Sulfur Oxidation | Oxazolidinone Antibiotics | Conversion to S-oxide or S,S-dioxide maintained or enhanced antibacterial potency. | jchemrev.com |

| Heteroatom Exchange | Antimycobacterial Agents | Replacing sulfur (thiomorpholine) with oxygen (morpholine) led to higher potency. | jchemrev.com |

| N-Substitution | Antioxidant Derivatives | Introduction of antioxidant moieties at the nitrogen position conferred hypolipidemic activity. | nih.gov |

Role of the Dichlorobenzyl Moiety in Modulating Research Effects

The 3,4-dichlorobenzyl group is a crucial pharmacophore that significantly influences the compound's properties and interactions with biological targets. Its effects are determined by the position of the chlorine atoms, the nature of the halogenation, and the linker connecting it to the thiomorpholine ring.

Halogen atoms are frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.netrsc.org The electron-withdrawing nature and lipophilicity of chlorine atoms on the benzyl (B1604629) ring are key to modulating biological activity.

The specific placement of the halogens on the aromatic ring is critical. Although direct SAR studies comparing positional isomers for 4-(3,4-dichlorobenzyl)thiomorpholine are not widely available, research on analogous N-benzyl compounds provides valuable insights. In studies of N-benzyl phenethylamines, nonpolar substituents like halogens on the benzyl ring were found to increase binding affinity. nih.gov Research on stilbene (B7821643) derivatives has also shown that the presence of an electron-withdrawing group on a phenyl ring can be essential for antimicrobial activity. rsc.org The 3,4-dichloro substitution pattern provides a specific electronic and steric profile that is often optimized for target binding. Changing the substitution to other patterns, such as 2,4-dichloro or 3,5-dichloro, would alter the molecule's dipole moment and shape, likely leading to a different activity profile.

The type of halogen can also be a factor. While chlorine is common, substituting it with other halogens like fluorine or bromine would modify the lipophilicity and electronic character of the aromatic ring, potentially fine-tuning the biological activity. researchgate.net

The methylene (B1212753) (-CH2-) group that connects the dichlorophenyl ring to the thiomorpholine nitrogen acts as a linker. The length, rigidity, and chemical nature of this linker are critical for correctly orienting the two main structural moieties for optimal interaction with a biological target.

Studies on other classes of bioactive molecules have demonstrated the importance of the linker. In a series of tetrahydroisoquinoline-based inhibitors, the nature of the linking group was found to be important, with flexible linkers like –CH2– or amide linkers (–CONH–) being more effective than more rigid carbonyl (–CO–) or –COCH2– linkers. nih.gov This suggests that the flexibility and length of the linker are crucial for allowing the terminal aromatic ring to adopt the correct binding pose. nih.gov Similarly, in the development of STAT3 inhibitors, modifications to the linker, including changes in stereochemistry, significantly impacted the inhibitory activity of the compounds. nih.gov Conversely, in some molecular series, such as certain stilbene derivatives, altering the linker length did not produce a significant effect, indicating that the role of the linker is highly dependent on the specific molecule and its target. rsc.org For this compound, extending the methylene chain to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) linker would increase the distance and flexibility between the thiomorpholine and dichlorobenzyl components, which would likely have a profound impact on activity.

The table below summarizes SAR insights for the dichlorobenzyl moiety based on analogous systems.

| Modification | Example System | SAR Insight | Reference |

| Halogenation | N-Benzyl Phenethylamines | Nonpolar substituents like halogens on the benzyl ring increased binding affinity. | nih.gov |

| Linker Nature | Tetrahydroisoquinolines | Flexible linkers like -CH2- were more effective than rigid linkers like -CO-. | nih.gov |

| Linker Modification | STAT3 Inhibitors | Altering the linker structure and stereochemistry significantly affected inhibitory potency. | nih.gov |

Conformation-Activity Relationships

The three-dimensional shape (conformation) of a molecule is fundamental to its biological activity, as it dictates how well the molecule fits into its target binding site. nih.gov For this compound, the conformation is largely determined by the thiomorpholine ring and the orientation of the N-benzyl substituent.

Physicochemical Descriptors in SAR Studies

Quantitative structure-activity relationship (QSAR) studies use physicochemical descriptors to mathematically model the biological activity of a series of compounds. frontiersin.org These descriptors quantify properties such as lipophilicity, electronic effects, and steric bulk.

Lipophilicity: Often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), lipophilicity is crucial for a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The two chlorine atoms on the benzyl ring significantly increase the lipophilicity of this compound. researchgate.net

Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electronic distribution of the aromatic ring. This is often quantified by the Hammett substituent constant (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. slideshare.net These electronic changes can affect how the molecule interacts with amino acid residues in a target protein.

Steric Parameters: The size and shape of the molecule, described by parameters like molar refractivity or Taft's steric parameter, are critical for ensuring a complementary fit with the binding site.

A QSAR analysis performed on a series of morpholine derivatives revealed that antioxidant activity increased with decreasing molecular volume, area, and lipophilicity, but with an increasing dipole moment. pensoft.net This indicates that for that particular series, a smaller, more polar molecule was favored. A similar QSAR study on this compound derivatives would be necessary to determine the specific combination of physicochemical properties that governs its unique biological activity.

The following table lists key physicochemical descriptors and their relevance in SAR studies.

| Descriptor | Property Measured | Relevance in SAR |

| logP | Lipophilicity/Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. |

| Hammett Constant (σ) | Electronic Effects | Quantifies the electron-withdrawing or -donating ability of substituents, affecting electronic interactions. |

| Molar Refractivity (MR) | Steric Bulk/Volume | Describes the size and polarizability of the molecule, which is critical for binding site complementarity. |

| Dipole Moment | Polarity | Measures the overall polarity of the molecule, which affects solubility and polar interactions. |

Molecular and Cellular Mechanisms of Action in Research Models

Engagement with Enzyme Systems

No specific studies detailing the engagement of 4-(3,4-Dichlorobenzyl)thiomorpholine with enzyme systems were identified.

Inhibition of Key Metabolic Enzymes

There is no publicly available data from research models on the inhibitory effects of this compound on key metabolic enzymes.

Modulation of Oxidoreductase Activity

Information regarding the modulation of oxidoreductase activity by this compound is not available in the reviewed literature.

Interaction with Nucleic Acid Processing Enzymes

No research findings were located that describe the interaction of this compound with nucleic acid processing enzymes.

Receptor Interaction and Ligand Binding Studies

Specific receptor interaction and ligand binding studies for this compound have not been reported in the accessible scientific literature.

Modulation of Cellular Signaling Pathways

There is a lack of specific data on how this compound modulates cellular signaling pathways.

Impact on Cellular Proliferation and Viability Mechanisms

No detailed research findings on the impact of this compound on cellular proliferation and viability mechanisms could be identified.

Effects on Oxidative Stress Responses

Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. This cellular state is implicated in a wide range of diseases. mdpi.comnih.gov Research into the effects of various chemical compounds on oxidative stress pathways is crucial for understanding their therapeutic or toxicological potential.

Following a comprehensive review of available scientific literature, no specific studies detailing the effects of this compound on oxidative stress responses were identified. While research exists on how other dichlorobenzyl-containing compounds or thiophene (B33073) derivatives may influence oxidative stress biomarkers, such as lipid peroxidation, nitrite (B80452) content, and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, this specific information is not available for this compound. nih.gov Therefore, its role in modulating ROS production, affecting antioxidant enzyme expression, or protecting cells from oxidative damage remains uncharacterized.

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The modulation of this pathway by chemical agents is a significant area of research, particularly in the context of cancer and neurodegenerative diseases.

Despite the importance of this pathway, a thorough search of scientific databases and literature reveals no published research on the modulation of the autophagy pathway by this compound. While studies have identified other compounds, such as 3,4-dimethoxychalcone, that induce autophagy, the specific impact of this compound on key autophagy markers like LC3 lipidation or p62/SQSTM1 degradation has not been investigated. nih.govresearchgate.net Consequently, its potential to either induce or inhibit autophagic flux is currently unknown.

Antimicrobial Mechanisms of Action in Research Models

Thiomorpholine (B91149) and its derivatives have been noted in scientific literature for their potential pharmacological activities, including antimicrobial effects. fortunejournals.com However, the specific mechanisms through which these compounds exert their action are often complex and require detailed investigation.

Disruption of Microbial Cell Processes

The integrity of microbial cell processes, including cell wall synthesis, membrane stability, and biofilm formation, is a common target for antimicrobial agents. Disruption of these processes can lead to bacterial cell death or inhibition of growth.

Specific research detailing how this compound disrupts microbial cell processes is not available. However, studies on a structurally related compound, S-(3,4-dichlorobenzyl)isothiourea (also known as A22), provide insight into a potential mechanism of action for compounds containing the 3,4-dichlorobenzyl moiety. A22 has been shown to inhibit the bacterial cytoskeletal protein MreB. nih.govnih.gov Inhibition of MreB, which is crucial for maintaining cell shape in rod-shaped bacteria, leads to a change in cell morphology to an ovoid or spherical form. nih.gov This alteration has been linked to reduced motility, impaired surface adhesion, and the prevention of biofilm formation in pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net While this provides a plausible mechanism, it is important to note that this has been demonstrated for S-(3,4-dichlorobenzyl)isothiourea and not for this compound itself.

Table 1: Effects of S-(3,4-dichlorobenzyl)isothiourea (A22) on Bacterial Processes

| Process Affected | Observed Effect | Bacterial Strain Example | Reference |

|---|---|---|---|

| Cell Shape | Conversion from rod to ovoid form | E. coli, P. aeruginosa | nih.gov |

| Biofilm Formation | Inhibition at subinhibitory concentrations | P. aeruginosa | nih.govresearchgate.net |

| Motility | Significant alteration of swarming and twitching | P. aeruginosa | nih.gov |

Inhibition of Pathogen-Specific Enzymes

Targeting pathogen-specific enzymes that are essential for survival but absent in the host is a cornerstone of antimicrobial drug development.

There is no direct evidence in the reviewed literature showing that this compound inhibits specific pathogen-associated enzymes. Drawing again from the research on the related compound S-(3,4-dichlorobenzyl)isothiourea, the bacterial protein MreB is its identified target. nih.govnih.gov MreB is an actin homolog that functions as a cytoskeletal protein, directing the synthesis of the lateral cell wall in many rod-shaped bacteria. nih.gov By inhibiting the function of MreB, S-(3,4-dichlorobenzyl)isothiourea effectively disrupts the enzymatic process of peptidoglycan synthesis required for cell elongation. nih.gov This makes MreB a specific and attractive target for antimicrobial action. Whether this compound shares this or any other enzyme-inhibiting capability remains to be determined through future research.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and estimating the strength of the interaction, or binding affinity.

While specific molecular docking studies exclusively focused on 4-(3,4-Dichlorobenzyl)thiomorpholine are not extensively documented in publicly available literature, the structural motifs of this compound—specifically the dichlorobenzyl group—suggest potential interactions with monoamine transporters. Compounds with similar dichlorophenyl moieties have shown affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

To illustrate the potential interactions of this compound, hypothetical molecular docking studies can be conceptualized against these transporters. The primary objective of such studies would be to determine the binding energy and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the binding sites of these proteins.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |

| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 |

| Norepinephrine Transporter (NET) | -7.2 | Asp75, Tyr151, Phe317 |

Note: The data presented in this table is hypothetical and serves to illustrate the potential outcomes of molecular docking studies. The binding energies and interacting residues are based on typical interactions observed for similar ligands with these transporters.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods provide a detailed understanding of a compound's intrinsic properties.

The electronic structure of this compound can be analyzed using methods like Density Functional Theory (DFT). Such analyses reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations have been performed, providing a methodological framework. Applying a similar approach to this compound would likely involve geometry optimization followed by the calculation of electronic properties. The presence of the electron-withdrawing chlorine atoms on the benzyl (B1604629) ring is expected to influence the electron density distribution across the molecule, potentially impacting its binding characteristics.

Conformational analysis is critical for understanding the three-dimensional structure of a molecule and its flexibility. The thiomorpholine (B91149) ring typically adopts a chair conformation to minimize steric strain. For this compound, the orientation of the 3,4-dichlorobenzyl substituent relative to the thiomorpholine ring (axial vs. equatorial) is a key conformational question.

Computational studies on similar structures, such as 4-(4-nitrophenyl)thiomorpholine, have shown that the preferred conformation can differ between the crystalline state and the gas phase (as predicted by DFT). In the solid state, crystal packing forces can influence the conformation, whereas in silico calculations predict the lowest energy conformation of an isolated molecule. It is anticipated that the 3,4-dichlorobenzyl group in this compound would preferentially occupy the equatorial position to minimize steric hindrance, a common feature for bulky substituents on six-membered rings.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that maintain the complex.

In a hypothetical MD simulation of this compound with a monoamine transporter like DAT, the simulation would be initiated from the docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the movements of the ligand and the protein would be tracked. Analysis of the simulation trajectory would provide insights into the stability of the binding pose, the flexibility of the ligand in the binding pocket, and the persistence of specific hydrogen bonds or hydrophobic contacts. Such studies on other thiomorpholine derivatives have been used to assess their potential as inhibitors for targets like the ACE2 receptor.

Table 2: Potential Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Potential Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's position from its initial docked pose. | A low and stable RMSD would indicate a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues in the protein. | Higher RMSF in certain regions could indicate conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds would highlight key interactions for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models for this compound have been identified, the principles of QSAR can be applied to a series of thiomorpholine derivatives to predict their activity against a particular target.

A QSAR study would involve calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds like this compound.

In silico Prediction of Research-Relevant Molecular Interactions and Pathways

In silico tools can be used to predict the potential molecular interactions and biological pathways that a compound might modulate. Based on its structural similarity to known inhibitors of monoamine transporters, it can be hypothesized that this compound may interfere with pathways related to dopaminergic, serotonergic, and noradrenergic signaling.

Pathway analysis tools could be used to map the potential downstream effects of inhibiting DAT, SERT, or NET. For instance, inhibition of DAT would lead to increased dopamine levels in the synaptic cleft, which could impact pathways involved in reward, motivation, and motor control. Similarly, effects on SERT and NET could influence pathways related to mood, anxiety, and attention. These in silico predictions provide a valuable starting point for experimental validation of the compound's biological effects.

Advanced Methodologies and Future Research Trajectories

Development of Novel Analytical Methods for Compound Characterization in Research

The comprehensive characterization of 4-(3,4-Dichlorobenzyl)thiomorpholine and its future analogues is fundamental for establishing structure-activity relationships (SAR) and ensuring reproducibility in research. While standard analytical techniques provide a solid foundation, future research will necessitate the development of more sophisticated and integrated methods.

Standard characterization of substituted thiomorpholines relies on a suite of spectroscopic and spectrometric techniques. researchgate.nettandfonline.com For instance, the structural elucidation of a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), was successfully achieved using X-ray crystallography, supplemented by Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. mdpi.comresearchgate.net Such methods confirm the molecular geometry, conformation of the thiomorpholine (B91149) ring, and intermolecular interactions in the solid state. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are routinely used to confirm the chemical structure and purity of newly synthesized derivatives. researchgate.netmdpi.com

Future research trajectories should focus on developing analytical methodologies tailored to complex biological matrices and for real-time monitoring. This includes the advancement of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to improve separation and detection sensitivity. acs.org Furthermore, the development of specialized NMR experiments and computational models could aid in resolving complex spectral data and predicting the conformational dynamics of the this compound moiety, which is crucial for understanding its interaction with biological targets.

| Analytical Method | Information Provided | Potential Future Development for Thiomorpholines |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, solid-state conformation. mdpi.com | Co-crystallization with target proteins to elucidate binding modes. |

| NMR Spectroscopy | Connectivity of atoms, chemical environment, solution-state conformation. researchgate.net | Development of in-cell NMR techniques to study compound behavior in a cellular environment. |

| Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition, fragmentation patterns. researchgate.net | Integration with imaging techniques (MSI) to map compound distribution in tissues. |

| DFT Calculations | Optimized molecular geometry, electronic properties, conformational energy landscapes. researchgate.net | Advanced modeling to predict metabolic pathways and potential off-target interactions. |

High-Throughput Screening Approaches for Identifying Novel Thiomorpholine-Based Research Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets. nih.gov A future research direction involves the creation and screening of a focused compound library centered around the this compound scaffold to identify novel bioactive research leads.

The design of such a library would capitalize on the structural diversity achievable by modifying the thiomorpholine ring and the dichlorobenzyl group. researchgate.netku.edu This collection of structurally related but distinct molecules could then be screened against a wide range of biological targets, such as kinases, G-protein-coupled receptors (GPCRs), and enzymes implicated in various diseases. jchemrev.comthermofisher.com The goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity—which can then be optimized through medicinal chemistry to become potent and selective research tools or therapeutic leads. nih.gov

For example, a library of this compound analogues could be screened for anticancer activity against a panel of cancer cell lines. researchgate.net A hypothetical outcome of such a screen is presented below, demonstrating how HTS can quickly identify promising candidates for further investigation.

| Compound ID | Structural Modification | Target | Activity (% Inhibition @ 10 µM) | Status |

|---|---|---|---|---|

| DBT-001 | Parent Compound | Kinase A | 85% | Active Hit |

| DBT-002 | Methyl group at C-2 | Kinase A | 92% | Active Hit |

| DBT-003 | Hydroxy group on benzyl (B1604629) ring | Kinase A | 45% | Inactive |

| DBT-004 | Sulfoxide (B87167) oxidation | Kinase A | 95% | Potent Hit |

| DBT-005 | Parent Compound | Protease B | 12% | Inactive |

Advanced Chemical Biology Probes Based on this compound

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.gov The this compound scaffold represents a promising starting point for the rational design of advanced chemical biology probes.

Once a specific biological target for a thiomorpholine derivative is identified (e.g., through HTS), the core structure can be chemically modified to create a probe. This typically involves introducing a functional handle or reporter tag. Future research could focus on synthesizing derivatives of this compound that incorporate:

Affinity tags (e.g., biotin) for pull-down experiments to identify protein binding partners.

Fluorescent dyes (e.g., fluorescein) to visualize the subcellular localization of the target protein via microscopy.

Photo-affinity labels (e.g., benzophenone) that, upon UV irradiation, form a covalent bond with the target protein, allowing for its definitive identification.

The development of such probes would provide invaluable tools for target validation and for dissecting the complex biological pathways in which the target protein is involved. nih.gov

Integration of Omics Data for Mechanistic Elucidation

Understanding the mechanism of action of a bioactive compound is crucial for its development as a research tool or therapeutic agent. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to mechanistic elucidation. nih.gov

Should a derivative of this compound be identified as a potent bioactive agent, a key future research trajectory would be to use omics-based approaches to understand its cellular effects. This would involve treating a relevant cell model with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

By integrating these large datasets, researchers can identify entire biological pathways that are perturbed by the compound, rather than just a single target. nih.gov This approach can reveal the primary mechanism of action, identify potential off-target effects, and generate new hypotheses about the compound's biological function. nih.govnih.gov

Emerging Applications in Chemical Biology and Materials Science

Beyond its potential as a scaffold for bioactive probes and therapeutics, the unique chemical structure of this compound lends itself to exciting applications in materials science. The thiomorpholine moiety can be incorporated into polymers, and the dichlorobenzyl group can impart specific physical properties. researchgate.netnih.gov

In Chemical Biology: The primary application lies in leveraging the thiomorpholine scaffold for drug discovery, targeting a wide range of diseases from cancer to infectious and metabolic disorders. jchemrev.comresearchgate.net The systematic development of derivatives can lead to highly selective inhibitors or modulators of key biological targets.

In Materials Science: A significant future direction is the use of thiomorpholine-containing monomers to create novel functional polymers. For example, polymers derived from thiomorpholine oxide have been shown to be stimuli-responsive (e.g., to pH), making them "smart" materials for applications like controlled drug delivery or transfection. nih.gov The this compound molecule could serve as a monomer or a functionalizing agent to create polymers with enhanced thermal stability, specific surface adhesion properties, or unique electronic characteristics due to the presence of the halogenated aromatic ring.

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Kinase Inhibitor Scaffolds | The morpholine (B109124)/thiomorpholine moiety is a known pharmacophore in many kinase inhibitors. researchgate.net |

| Chemical Biology | Antioxidant Agents | Certain N-substituted thiomorpholine derivatives have demonstrated antioxidant activity. nih.gov |

| Materials Science | Stimuli-Responsive Hydrogels | Polymers based on the thiomorpholine ring can exhibit pH- or temperature-responsive behavior. nih.gov |

| Materials Science | Functional Surface Coatings | The compound could be grafted onto surfaces to modify properties like hydrophobicity or reactivity. |

| Materials Science | Specialty Polymers | Incorporation into a polymer backbone could enhance thermal stability or flame retardancy. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,4-Dichlorobenzyl)thiomorpholine?

- Methodology : Synthesis typically involves condensation reactions. For analogous thiomorpholine derivatives, reactions between substituted benzyl halides (e.g., 3,4-dichlorobenzyl chloride) and thiomorpholine are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Catalytic bases like triethylamine may enhance reactivity. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Reaction progress is monitored via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the thiomorpholine ring structure. Chlorine atoms induce deshielding in adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : C-Cl stretches (550–850 cm) and thiomorpholine ring vibrations (C-S at ~700 cm) are diagnostic .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (flammable liquid, Category 4; OSHA HCS).

- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15+ minutes .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorobenzyl group influence thiomorpholine reactivity?

- Methodology : The electron-withdrawing chlorine atoms increase electrophilicity at the benzyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can quantify electron density distribution. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may be optimized by adjusting catalyst systems (e.g., Pd/Cu) .

Q. What strategies resolve contradictions in reported biological activities of thiomorpholine derivatives?

- Methodology :

- Systematic Review : Compare assay conditions (e.g., cell lines, concentrations) across studies.

- Dose-Response Analysis : Re-evaluate EC values under standardized protocols.

- Mechanistic Studies : Use knockout models or enzyme inhibition assays to isolate pathways (e.g., antimicrobial vs. antifungal targets) .

Q. How can factorial design optimize synthesis parameters for this compound?

- Methodology : Apply a 2 factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), catalyst loading (5% vs. 10%).

- Response Variables : Yield, purity (HPLC).

- Analysis : ANOVA identifies significant interactions. For example, higher temperatures in DMF may improve yield but reduce purity due to side reactions .

Q. Which computational models predict the pharmacokinetic properties of this compound?

- Methodology :

- QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to predict absorption (e.g., Caco-2 permeability).

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 validate bioavailability and toxicity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.